Benzeneethanamine, N-benzoyl-
Description
Benzeneethanamine, N-benzoyl-, also known as N-benzoylphenethylamine, is a substituted phenethylamine derivative characterized by a benzoyl group (-C₆H₅CO-) attached to the nitrogen atom of the ethanamine backbone. This modification significantly alters the compound’s physicochemical and biological properties compared to unmodified phenethylamine.
Structurally, the compound consists of a benzene ring (phenethyl group) linked to an ethylamine chain, with the benzoyl moiety introducing steric bulk and electron-withdrawing effects. This configuration is observed in natural products and synthetic analogs, such as asperphenamate derivatives, where the N-benzoyl group is coupled with amino acid residues to form bioactive metabolites .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-phenyl-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H17NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
InChI Key |
ZKCZNXNVGIPWBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Types and Mechanisms
Benzeneethanamine, N-benzoyl- (C₆H₅CH₂NHCOC₆H₅) is a substituted phenethylamine derivative with a benzoyl group attached to the amine nitrogen. Its reactivity is influenced by the electron-withdrawing benzoyl group, which modulates nucleophilic and electrophilic behavior. Below are key reaction pathways supported by experimental data:
Oxidation Reactions
The benzoyl group stabilizes the amine against oxidation, but under strong conditions, oxidation occurs at the benzylic position or the aromatic ring:
-
Benzylic Oxidation :
Reaction with KMnO₄ in acidic or neutral conditions yields benzophenone derivatives via cleavage of the C–N bond.
Example:
-
Aromatic Ring Oxidation :
Ozone or peroxides induce hydroxylation or epoxidation of the benzene rings, forming polyoxygenated products .
Reduction Reactions
The benzoyl group can be selectively reduced while preserving the aromatic structure:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni under H₂, the benzoyl group is reduced to a benzylamine moiety:
-
Lithium Aluminum Hydride (LiAlH₄) :
Full reduction of both the benzoyl and amine groups produces N-benzylphenethylamine .
Substitution Reactions
The electron-deficient benzoyl group facilitates nucleophilic aromatic substitution (NAS):
-
Halogenation :
Reaction with Cl₂ or Br₂ in FeCl₃ yields para-substituted derivatives (e.g., 4-Cl or 4-Br) . -
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at the meta position due to the benzoyl group’s deactivating effect .
Degradation Pathways
Stability studies reveal temperature-dependent decomposition:
-
Thermal Degradation :
At 50°C, N-benzoyl derivatives undergo hydrolysis to benzoic acid and phenethylamine , with first-order kinetics (t₁/₂ = 12 hours) . -
Photodegradation :
UV exposure (254 nm) cleaves the amide bond, generating benzaldehyde and NH₃ as byproducts .
Data Tables
| Reaction Type | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄, H₂SO₄, 80°C | Benzophenone | 65–75% |
| Catalytic Hydrogenation | H₂, Pd/C, RT | N-Benzylphenethylamine | 70–85% |
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-N-benzoylbenzeneethanamine | 55% |
| Photodegradation | UV light (254 nm), 24 hours | Benzaldehyde + NH₃ | Quant. |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution (NAS) :
The benzoyl group directs electrophiles to the meta position via resonance withdrawal. For example, nitration proceeds through a σ-complex intermediate stabilized by the electron-withdrawing carbonyl . -
Reductive Pathways :
LiAlH₄ reduces the amide to an amine via a two-step mechanism: (1) hydride attack at the carbonyl carbon, (2) cleavage of the C–N bond .
Stability and Handling Recommendations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Nitrogen
- N-Methylbenzeneethanamine: The substitution of the amine hydrogen with a methyl group () reduces polarity, increasing logP (a measure of lipophilicity) compared to unmodified phenethylamine. However, N-methyl derivatives like Benzeneethanamine, N-methyl- are associated with carcinogenic risks due to metabolic activation into reactive intermediates .
- N-Benzoyl vs. N-Sulfonyl Derivatives : In synthetic chemistry, N-benzoyl derivatives (e.g., 19a–f in ) are often prepared via benzoyl chloride reactions. These exhibit higher logP values (e.g., ~5.27 for N-benzoyl analogs) compared to sulfonamide derivatives, which have enhanced hydrogen-bonding capacity due to sulfonyl groups .
Ring-Substituted Phenethylamines
- NBOMe Series (25X-NBOMe) : Compounds such as 25I-NBOMe (4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) feature methoxy and halogen substituents on the phenethylamine backbone. These modifications confer potent serotonin receptor (5-HT₂ₐ) agonism, leading to psychedelic effects. In contrast, N-benzoyl derivatives lack direct receptor activation but may exhibit stability in biological matrices due to reduced metabolic degradation .
- Natural Derivatives: Benzeneethanamine, alpha-methyl-N-(phenyl methylene)- (34.37% in Exocarpus latifolius essential oil) includes an α-methyl group and a Schiff base formation, enhancing volatility and fragrance properties. This contrasts with N-benzoyl derivatives, which are non-volatile and more suited for therapeutic applications .
Amino Acid-Conjugated Analogs
Asperphenamate analogs () incorporate N-benzoyl groups with amino acids (e.g., phenylalanine, tyrosine). Substitutions here influence fragmentation patterns in mass spectrometry (e.g., m/z 252.1010 for phenylalanine vs. m/z 268.0971 for tyrosine) and bioactivity.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzoyl benzeneethanamine, and how do reaction conditions influence yield?
- Methodological Answer : Common synthetic approaches involve benzoylation of benzeneethanamine using benzoyl chloride under Schotten-Baumann conditions. Key parameters include pH control (maintained at 8–10 with NaOH), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:benzoyl chloride). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires monitoring by TLC or HPLC to track intermediates .
Q. How can researchers characterize the purity and structural integrity of N-benzoyl benzeneethanamine?
- Methodological Answer : Employ a combination of techniques:
- NMR : ¹H/¹³C NMR to confirm benzoyl group integration (e.g., aromatic protons at δ 7.4–8.0 ppm) and amine proton shifts.
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 240).
- Elemental Analysis : Validate C, H, N percentages (±0.3% theoretical).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. What thermodynamic properties (e.g., boiling point, enthalpy of vaporization) are critical for handling N-benzoyl benzeneethanamine?
- Methodological Answer : Key data include:
- Boiling Point (Tboil) : ~320°C (estimated via group contribution methods).
- ΔvapH° : 65–70 kJ/mol (determined by DSC or vapor pressure measurements).
- Heat Capacity (Cp) : ~280 J/mol·K (liquid phase, from NIST databases). These parameters inform solvent selection, distillation protocols, and storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of N-benzoyl benzeneethanamine derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., quorum-sensing receptors like SdiA). Key steps:
Prepare ligand files (SMILES → PDBQT) and receptor PDBs (e.g., SdiA from Salmonella).
Validate docking protocols with known inhibitors (e.g., ciprofloxacin, ΔG = −4.3 kcal/mol).
Analyze binding poses: Focus on hydrogen bonds (e.g., with ASP A:80) and hydrophobic interactions (Pi-alkyl with TRP B:95). Derivatives with ΔG < −6 kcal/mol show potential as QS inhibitors .
Q. What strategies resolve contradictions in reported bioactivity data for N-benzoyl benzeneethanamine analogs?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical bacterial strains (e.g., S. Typhi ATCC 19430) and growth conditions (LB media, 37°C).
- Dose-Response Curves : Compare IC50 values across studies; outliers may indicate impurities.
- Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models. Prioritize studies with LC-MS-validated compound identity .
Q. How do substituent effects (e.g., halogens, methoxy groups) modulate the reactivity of N-benzoyl benzeneethanamine in electrophilic substitution?
- Methodological Answer : Substituents alter electron density and regioselectivity:
- Electron-Withdrawing Groups (e.g., –NO2) : Direct reactions to meta positions (Hammett σp ≈ 0.78).
- Electron-Donating Groups (e.g., –OCH3) : Favor para/ortho substitution (σp ≈ −0.27).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
